2-(benzylthio)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide
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Description
The compound “2-(benzylthio)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide” is a complex organic molecule. It contains several functional groups including a benzylthio group, a thiophen-2-yl group, and a 1,2,3-triazol-4-yl group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The thiophen-2-yl group is a five-membered heterocyclic compound present in many natural and pharmacologically active compounds .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups often undergo reactions like the Sonogashira coupling reaction .Scientific Research Applications
Synthesis and Biological Activities
- Antifungal and Plant Growth Regulating Activities : Synthesis of novel triazole compounds containing the thioamide group, including derivatives similar in structure to the compound of interest, has shown that these compounds possess antifungal and plant growth regulating activities. This highlights the potential of such compounds in agricultural applications and as antifungal agents (Li Fa-qian et al., 2005).
Antitumor and Antimicrobial Activities
- Antitumor Activity : Research on benzothiazole derivatives bearing different heterocyclic rings has demonstrated considerable anticancer activity against some cancer cell lines, suggesting the relevance of such compounds in the development of new cancer therapies (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015).
- Antimicrobial Activity : Studies on novel sulphonamide derivatives have showcased good antimicrobial activity, highlighting the potential of incorporating thioamide and triazole functionalities for the development of new antimicrobial agents (Asmaa M. Fahim, Eman H. I. Ismael, 2019).
Inhibition Efficiency and Chemical Synthesis
- Corrosion Inhibition : The methylthiophenyl moiety in compounds has been linked to the inhibition of zinc corrosion in acidic media, suggesting applications in corrosion prevention technologies (G. Gece, S. Bilgiç, 2012).
- Heterocyclic Synthesis : The use of thioureido-acetamides in heterocyclic syntheses indicates the versatility of such compounds in organic chemistry, particularly in generating diverse heterocyclic structures in one-pot cascade reactions (J. Schmeyers, G. Kaupp, 2002).
properties
IUPAC Name |
2-benzylsulfanyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS2/c21-15(12-22-11-13-5-2-1-3-6-13)17-9-14-10-20(19-18-14)16-7-4-8-23-16/h1-8,10H,9,11-12H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJPJBSVGSWXKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NCC2=CN(N=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylthio)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide |
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